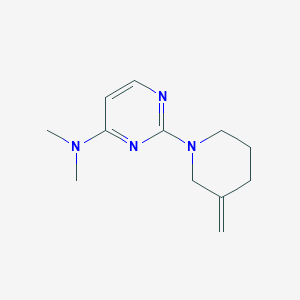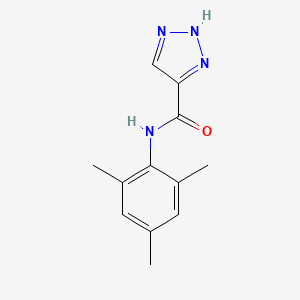
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, also known as PPM, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that can selectively target specific proteins and enzymes involved in various biological pathways.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Applications
Structural Analyses and Disorder : Research on isomorphous structures related to the query compound, like those containing thiophenyl groups, emphasizes the importance of structural analysis in understanding compound behavior. The study of these structures reveals extensive disorder, highlighting the challenges in automatically detecting isomorphism in data-mining procedures due to such disorder. This has implications for the design and synthesis of new materials and drugs (Rajni Swamy et al., 2013).
Optical Properties and Material Science : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives showcases the potential of heterocyclic compounds in creating materials with specific optical properties. These properties include absorption and fluorescence spectra with large Stokes' shifts, which are crucial for applications in optoelectronics and luminescent materials (Volpi et al., 2017).
Antimicrobial Activity : A series of pyrazoline derivatives with pyridinyl methanone groups were synthesized and demonstrated good antimicrobial activity, comparable to standard drugs. This indicates the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Antitumor Agents : Compounds incorporating thiophenyl and pyridinyl groups have been identified as potent antitumor agents, suggesting that similar molecules could be explored for cancer treatment applications. The study highlights the diversity in structure-activity relationships, opening avenues for the synthesis of derivatives with tailored biological activities (Hayakawa et al., 2004).
Eigenschaften
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(13-10-14(23-19-13)15-4-3-9-24-15)20-8-6-12(11-20)22-16-5-1-2-7-18-16/h1-5,7,9-10,12H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDOFIIAJWIJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2758441.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-methylphenyl)methanone](/img/structure/B2758444.png)

![3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide](/img/structure/B2758447.png)
![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2758455.png)
![1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2758456.png)
![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2758457.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)
![1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2758460.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2758461.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2758462.png)
